Cas no 1375471-55-8 (1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene)

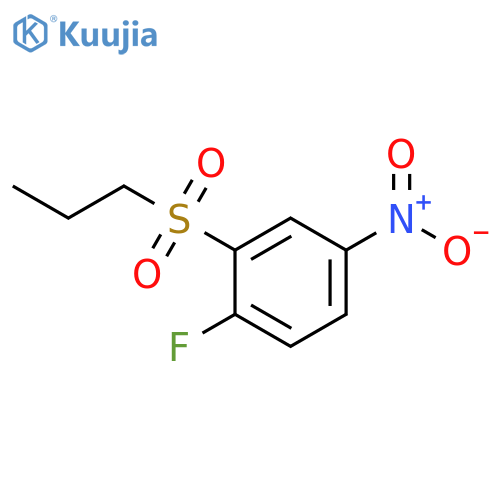

1375471-55-8 structure

商品名:1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene

CAS番号:1375471-55-8

MF:C9H10FNO4S

メガワット:247.243404865265

MDL:MFCD21602543

CID:5208688

PubChem ID:73994698

1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene 化学的及び物理的性質

名前と識別子

-

- 1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene

- 1-Fluoro-4-nitro-2-(propylsulfonyl)benzene

-

- MDL: MFCD21602543

- インチ: 1S/C9H10FNO4S/c1-2-5-16(14,15)9-6-7(11(12)13)3-4-8(9)10/h3-4,6H,2,5H2,1H3

- InChIKey: NSQDNJPCYCFREF-UHFFFAOYSA-N

- ほほえんだ: C1(F)=CC=C([N+]([O-])=O)C=C1S(CCC)(=O)=O

1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-96953-2.5g |

1-fluoro-4-nitro-2-(propane-1-sulfonyl)benzene |

1375471-55-8 | 95% | 2.5g |

$1707.0 | 2024-05-21 | |

| Enamine | EN300-96953-0.05g |

1-fluoro-4-nitro-2-(propane-1-sulfonyl)benzene |

1375471-55-8 | 95% | 0.05g |

$732.0 | 2024-05-21 | |

| Enamine | EN300-96953-5.0g |

1-fluoro-4-nitro-2-(propane-1-sulfonyl)benzene |

1375471-55-8 | 95% | 5.0g |

$2525.0 | 2024-05-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421306-50mg |

1-Fluoro-4-nitro-2-(propylsulfonyl)benzene |

1375471-55-8 | 95% | 50mg |

¥17128 | 2023-04-15 | |

| Enamine | EN300-96953-10g |

1-fluoro-4-nitro-2-(propane-1-sulfonyl)benzene |

1375471-55-8 | 10g |

$3746.0 | 2023-09-01 | ||

| Enamine | EN300-96953-1g |

1-fluoro-4-nitro-2-(propane-1-sulfonyl)benzene |

1375471-55-8 | 1g |

$871.0 | 2023-09-01 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421306-250mg |

1-Fluoro-4-nitro-2-(propylsulfonyl)benzene |

1375471-55-8 | 95% | 250mg |

¥18738 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421306-1g |

1-Fluoro-4-nitro-2-(propylsulfonyl)benzene |

1375471-55-8 | 95% | 1g |

¥21943 | 2023-04-15 | |

| Enamine | EN300-96953-10.0g |

1-fluoro-4-nitro-2-(propane-1-sulfonyl)benzene |

1375471-55-8 | 95% | 10.0g |

$3746.0 | 2024-05-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421306-500mg |

1-Fluoro-4-nitro-2-(propylsulfonyl)benzene |

1375471-55-8 | 95% | 500mg |

¥21067 | 2023-04-15 |

1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene 関連文献

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

1375471-55-8 (1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene) 関連製品

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量